

Potency Data of Hydroxyfasudil and Other ROCK Inhibitors

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Compound Focus: Hydroxyfasudil

CAS No.: 105628-72-6

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The following table lists the **half-maximal inhibitory concentration (IC50)** and **inhibition constant (Ki)** values for **hydroxyfasudil** and several other ROCK inhibitors. A lower value indicates greater potency.

Inhibitor Name	Target	Potency Value (IC50 if not specified)	Source / Assay Type
Hydroxyfasudil	ROCK1	0.73 μ M (IC50)	Biochemical assay [1]
	ROCK2	0.72 μ M (IC50)	Biochemical assay [1]
Azaindole 1 (BAY-549)	ROCK1	0.6 nM (IC50)	Biochemical assay [1] [2] [3]
	ROCK2	1.1 nM (IC50)	Biochemical assay [1] [2]
GSK269962A	ROCK1	1.6 nM (IC50)	Biochemical assay [1]
	ROCK2	4 nM (IC50)	Biochemical assay [1]
Ripasudil	ROCK1	51 nM (IC50)	Biochemical assay [1]
	ROCK2	19 nM (IC50)	Biochemical assay [1]
Y-27632	ROCK1	140 nM (Ki)	Cell-free assay [1] [2]

Inhibitor Name	Target	Potency Value (IC50 if not specified)	Source / Assay Type
	ROCK2	300 nM (Ki)	Cell-free assay [1]

Experimental Methodologies

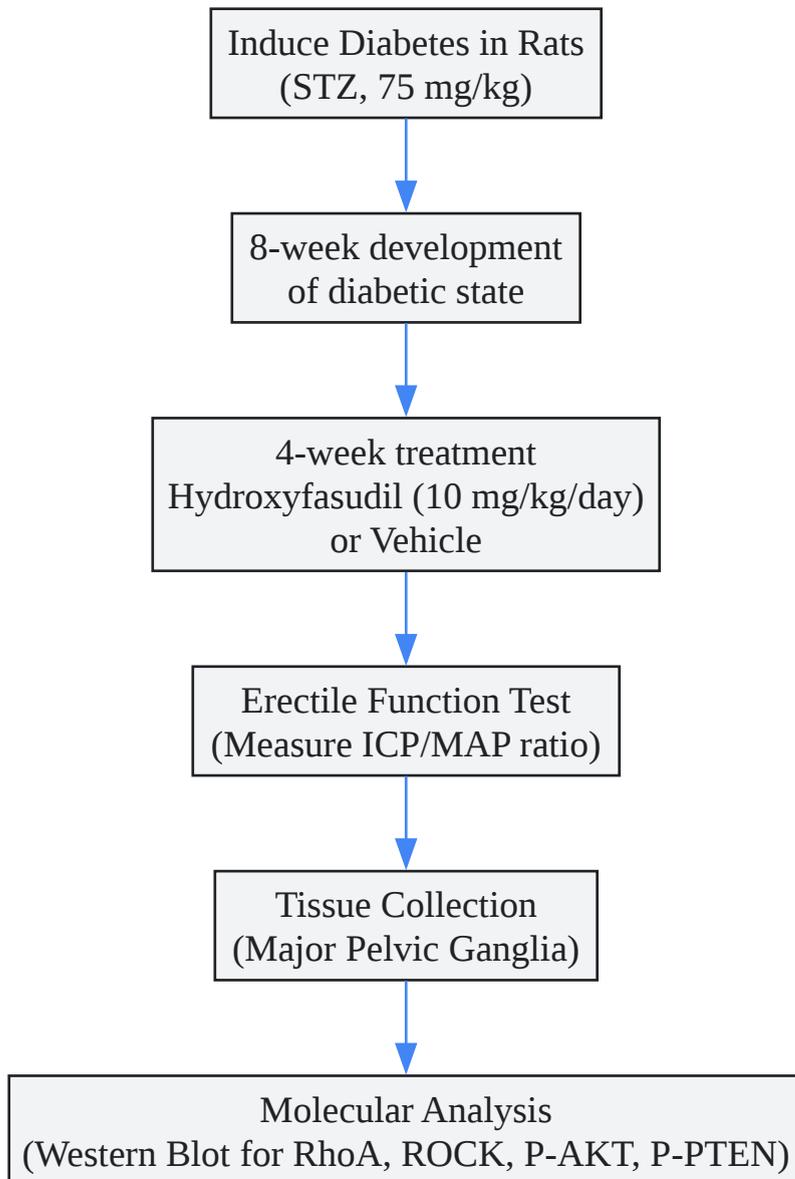
The data in the table above is primarily derived from standardized biochemical (cell-free) assays. Here are the methodologies for key in vivo and ex vivo studies that demonstrate **hydroxyfasudil**'s biological effects.

In Vivo Model of Diabetic Erectile Dysfunction [4]

This study investigated the effect of **hydroxyfasudil** on neurogenic erectile dysfunction (ED) in a diabetic rat model.

- **Animal Model:** Adult male Sprague-Dawley rats with Type 1 diabetes induced by streptozotocin (75 mg/kg, intraperitoneally).
- **Treatment Protocol:** After 8 weeks of diabetes, rats received **hydroxyfasudil** (10 mg/kg/day, intraperitoneally) or vehicle for 4 weeks.
- **Functional Assessment:** Erectile function was evaluated at week 12 by measuring the **intracavernosal pressure (ICP)** and **mean arterial pressure (MAP)** in response to electrical stimulation of the cavernous nerve. The ratio of maximal ICP to MAP was calculated.
- **Molecular Analysis:** After functional measurement, Major Pelvic Ganglia (MPG) were collected. Protein expression levels of RhoA, ROCK, and key pathway components (**P-AKT** and **P-PTEN**) were analyzed via western blotting to elucidate the molecular mechanism.

The workflow of this study is summarized in the diagram below:



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Ex Vivo Model of Keloid Disease [5]

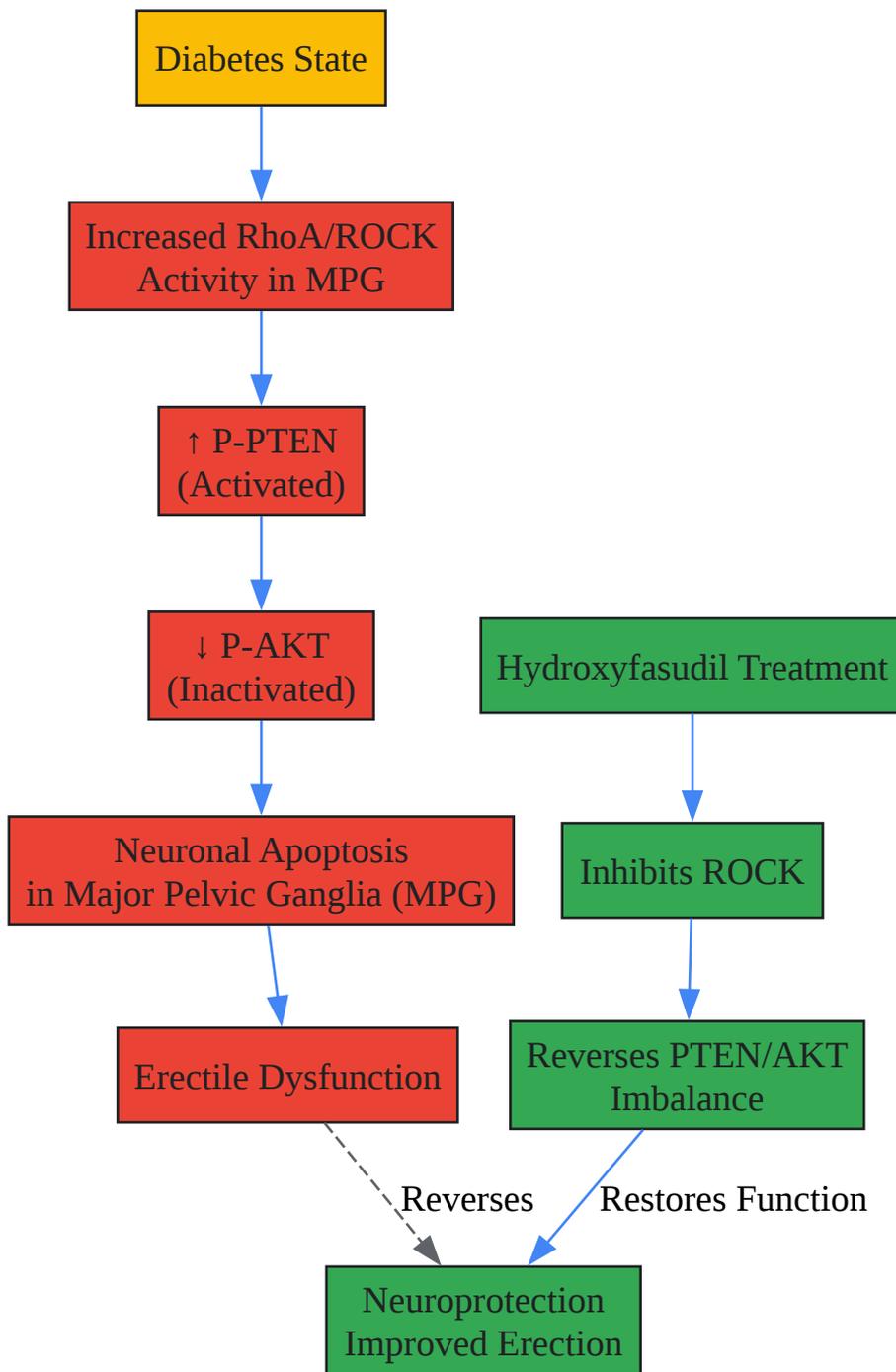
This research explored the therapeutic potential of a different ROCK inhibitor, AMA0825, using a 3D spheroid model of keloid disease, showcasing a relevant experimental model for fibrosis research.

- **Disease Model:** In vitro, ex vivo, and a 3-dimensional spheroid model of keloid disease, which partially reflects the keloid microenvironment.
- **Treatment:** Keloid fibroblasts were treated with the ROCK inhibitor AMA0825.
- **Outcome Measures:**

- **Antiproliferative Activity:** Measured by the half-maximal growth inhibitory concentration (GI50). Cell proliferation was further confirmed by decreased Ki-67 expression and cell cycle analysis.
- **Antifibrotic Activity:** Assessed at various concentrations.

Hydroxyfasudil Mechanism of Action in Diabetic ED

Based on the study findings, **hydroxyfasudil** is proposed to improve diabetic erectile dysfunction through a specific signaling pathway by inhibiting Rho-kinase activity [4]. The diagram below illustrates this mechanism.



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Research Context and Summary

To put the data in perspective:

- **Potency Context:** **Hydroxyfasudil** (IC50 ~0.7 μ M) is a **micromolar-range** inhibitor, while several newer compounds like Azaindole 1 and GSK269962A are **nanomolar-range** inhibitors, making them over 1000 times more potent in biochemical assays [1] [2].
- **Selectivity Note:** **Hydroxyfasudil** is recognized as a **specific Rho-kinase inhibitor**, and its main parent drug, fasudil, has been identified as more selective than some earlier inhibitors like Y-27632, though it can still inhibit other kinases such as protein kinase A (PKA) [2].
- **Demonstrated Efficacy:** Despite its moderate potency in biochemical tests, **hydroxyfasudil** has shown significant **functional efficacy in various animal disease models**, including diabetic erectile dysfunction [4], cerebral ischemic injury [6], and ischemia-reperfusion injury in the heart [7].

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